2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

Medicinal Chemistry Lead Optimization pKa

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic diamine building block that serves as a rigid, three-dimensional bioisostere of piperazine. The 2,6-diazaspiro[3.3]heptane core introduces conformational restriction, with exit vectors oriented at approximately 90° compared to the 60° geometry of piperazine.

Molecular Formula C12H18Cl2N2
Molecular Weight 261.19 g/mol
CAS No. 1194375-85-3
Cat. No. B1398736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride
CAS1194375-85-3
Molecular FormulaC12H18Cl2N2
Molecular Weight261.19 g/mol
Structural Identifiers
SMILESC1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H
InChIKeyDCJWFGZXHGFLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride (CAS 1194375-85-3): A Conformationally Restricted Piperazine Bioisostere for Drug Discovery


2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic diamine building block that serves as a rigid, three-dimensional bioisostere of piperazine. The 2,6-diazaspiro[3.3]heptane core introduces conformational restriction, with exit vectors oriented at approximately 90° compared to the 60° geometry of piperazine [1]. The benzyl substituent at the 2-position provides a hydrophobic aromatic handle for target engagement, while the free NH at the 6-position enables further functionalization. This compound is used as a key synthetic intermediate in medicinal chemistry programs targeting sigma receptors, kinases, and other therapeutic targets [2].

Why Piperazine or Unsubstituted Spiro Cores Cannot Replace 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride in Lead Optimization


The 2-benzyl-2,6-diazaspiro[3.3]heptane scaffold is not a simple substitution for piperazine or other spirocyclic analogs. Introducing the spirocyclic center lowers the measured logD7.4 by as much as −1.0 relative to piperazine, while simultaneously increasing basicity (predicted pKa ~10.2 vs. 9.7 for piperazine) [1]. The benzyl group further tunes lipophilicity and provides π-stacking interactions absent in unsubstituted or methyl-substituted analogs. These combined effects, along with the defined 90° exit vector geometry that alters target binding, mean that direct replacement with simpler analogs cannot reproduce the same physicochemical and pharmacological profile .

Quantitative Differentiation of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride Against Key Comparators


Basicity Tuning: 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride vs. Piperazine and 2-Benzylpiperazine

The predicted pKa of 2-benzyl-2,6-diazaspiro[3.3]heptane is 10.21 ± 0.20, which is higher than piperazine (pKa1 = 9.73) and comparable to 2-benzylpiperazine (predicted pKa ~10.3). The increased basicity of the spirocyclic scaffold, relative to piperazine, is attributed to the constrained geometry that alters the solvation and electronic environment of the nitrogen atoms [1]. This difference in basicity impacts the protonation state at physiological pH (7.4), influencing solubility, permeability, and target binding.

Medicinal Chemistry Lead Optimization pKa

Lipophilicity Modulation: logD7.4 Lowering Effect of the 2,6-Diazaspiro[3.3]heptane Scaffold

Introducing a 2,6-diazaspiro[3.3]heptane core in place of a piperazine ring has been shown to lower the measured logD7.4 by as much as −1.0, despite the net addition of a carbon atom [1]. This counterintuitive effect is rationalized by the increased basicity of the spirocyclic scaffold. For the specific case of 2-benzyl substitution, the logD is modulated by the balance between the spiro core's lipophilicity-lowering effect and the benzyl group's lipophilicity contribution. In contrast, the 2-azaspiro[3.3]heptane isomer increases logD7.4 by up to +0.5 [1].

ADME Lipophilicity logD

Geometric Differentiation: Exit Vector Geometry and Molecular Volume vs. Piperazine

The 2,6-diazaspiro[3.3]heptane scaffold provides exit vectors at approximately 90°, compared to approximately 60° for piperazine . This altered geometry can lead to significantly different positioning of substituents in the target binding site. Quantum mechanics (QM) calculations show that the molecular volumes of spiro-analogues are ~9–13 ų larger than their piperazine counterparts, and the terminal atom of a capped acetyl group in the spiro analogue is positioned ~2.2 Å further out and perpendicular compared to the piperazine variant [1]. These geometric differences mean that 2,6-diazaspiro[3.3]heptanes are not simple two-dimensional replacements for piperazines.

Scaffold Hopping Bioisostere Exit Vectors

Metabolic Stability Trend: Spiro[3.3]heptanes vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, including 2,6-diazaspiro[3.3]heptane derivatives, show a trend toward higher metabolic stability compared to their cyclohexane analogues [1]. In the seminal study by Burkhard, Carreira, and co-workers, the incorporation of the spirocyclic framework resulted in improved or equivalent physicochemical properties compared to 2-substituted piperazines [2]. While direct quantitative liver microsome stability data for 2-benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is not publicly available, the class-level trend supports the expectation of enhanced metabolic stability relative to flexible piperazine analogs.

Metabolic Stability Microsomal Clearance ADME

Synthetic Utility: Validated Building Block for σ2 Receptor Ligand Development

2-Benzyl-2,6-diazaspiro[3.3]heptane serves as a key intermediate for the synthesis of σ2 receptor ligands. In a 2022 study, the benzyl-protected diazaspiro core was deprotected and coupled to benzimidazolone scaffolds to generate a series of σ2R ligands evaluated in radioligand binding assays [1]. The benzyl group acts as a protecting group during synthesis and can be removed or retained depending on the target molecule's requirements. The 2,6-diazaspiro[3.3]heptane core was specifically explored as a piperazine bioisostere in this context, although the direct spiro replacement of piperazine in the lead compound resulted in a loss of σ2R affinity, highlighting the need for careful optimization [1].

Sigma Receptor Building Block Benzimidazolone

Optimal Procurement Scenarios for 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride (CAS 1194375-85-3)


Sigma Receptor (σ1R/σ2R) Ligand Development Programs

When developing sigma receptor ligands for oncology or neuroscience indications, the 2-benzyl-2,6-diazaspiro[3.3]heptane core provides a conformationally restricted alternative to piperazine. The benzyl group at the 2-position serves as a readily removable protecting group, enabling late-stage functionalization at the 6-position. Procurement of the hydrochloride salt ensures ease of handling and compatibility with standard amide coupling and reductive amination protocols [1].

Kinase Inhibitor Scaffold Hopping Campaigns

In kinase inhibitor programs where piperazine linkers contribute to poor metabolic stability or off-target activity, 2-benzyl-2,6-diazaspiro[3.3]heptane hydrochloride offers a rigid spirocyclic replacement. The spiro core's lower logD7.4 and distinct exit vector geometry can be exploited to improve selectivity and ADME properties [2]. The free NH at the 6-position allows for direct incorporation into kinase hinge-binding motifs via Pd-catalyzed aryl amination [3].

Building Block Library Synthesis for DNA-Encoded Library (DEL) or Parallel Chemistry

As a bifunctional building block with orthogonal reactivity (benzyl-protected amine and free amine), 2-benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is ideally suited for library synthesis. The hydrochloride salt form ensures accurate weighing and dissolution in polar aprotic solvents, facilitating automated liquid handling. The spirocyclic core introduces three-dimensionality, addressing 'escape from flatland' requirements in modern library design [4].

Vasopressin V1a Receptor Antagonist Optimization

The 2,6-diazaspiro[3.3]heptane scaffold has been claimed in patents as a component of vasopressin V1a receptor antagonists for the treatment of neuropsychological disorders including autism, anxiety, and depression [5]. Researchers pursuing this target can leverage 2-benzyl-2,6-diazaspiro[3.3]heptane hydrochloride as a direct intermediate, with the benzyl group providing a synthetic handle for further SAR exploration.

Quote Request

Request a Quote for 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.